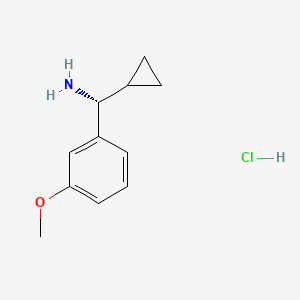 1-(2-クロロフェニル)-2-メチルプロピルアミン塩酸塩 CAS No. 1306604-66-9"
>
1-(2-クロロフェニル)-2-メチルプロピルアミン塩酸塩 CAS No. 1306604-66-9"
>
1-(2-クロロフェニル)-2-メチルプロピルアミン塩酸塩
説明
[1-(2-Chlorophenyl)-2-methylpropyl](methyl)amine hydrochloride is a useful research compound. Its molecular formula is C11H17Cl2N and its molecular weight is 234.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(2-Chlorophenyl)-2-methylpropyl](methyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(2-Chlorophenyl)-2-methylpropyl](methyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
麻酔と鎮痛
ケタミンは、「1-(2-クロロフェニル)-2-メチルプロピルアミン塩酸塩」から合成でき、ヒトと獣医学の両方で麻酔薬と鎮痛剤として広く使用されています 。これは、患者が周囲から切り離されているという感覚をもたらすため、「解離麻酔」と呼ばれる独特の麻酔状態を提供します。
うつ病の治療
最近の研究では、ケタミンが急速に作用する抗うつ効果を示すことが明らかになっています 。これは、特に他の治療法に抵抗のある患者において、主要なうつ病やうつ病の治療に役立ちます。
アルコール依存症の治療
ケタミンは、アルコール依存症の治療にも使用されてきました 。これは、依存症に関連する適応不良な行動パターンを混乱させ、回復を助けるものと考えられています。
反射性交感神経性ジストロフィーの治療
反射性交感神経性ジストロフィー(RSD)は、複雑な局所疼痛症候群です。ケタミンは、RSDに関連する慢性的な痛みを管理するために使用されてきました 。
戦場の麻酔薬
1970年代には、ケタミンが戦場の麻酔薬として使用されました 。心臓血管の安定性を維持しながら痛みを和らげる能力は、医療資源が限られている戦場で使用するのに理想的でした。
研究と合成
“1-(2-クロロフェニル)-2-メチルプロピルアミン塩酸塩”は、ケタミンの合成に使用されます 。 研究者たちは、ヒドロキシケトン中間体を使用して、ケタミンの合成のための新しく効率的なプロトコルを開発しました 。この化合物は、この合成プロセスにおいて重要な役割を果たします。
特性
IUPAC Name |
1-(2-chlorophenyl)-N,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-8(2)11(13-3)9-6-4-5-7-10(9)12;/h4-8,11,13H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMXSHDMZLBOMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1Cl)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1455321.png)

![2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride](/img/structure/B1455323.png)





![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455335.png)
![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1455337.png)



